molecular formula C16H17FN2O3S B5695732 N~2~-(3-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5695732
M. Wt: 336.4 g/mol
InChI Key: ZZNWGACDLCKNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.

Mechanism of Action

TAK-659 works by inhibiting the activity of BTK, Tec, and ITK kinases. These kinases are involved in the activation of immune cells, such as B cells and T cells. By inhibiting their activity, TAK-659 reduces the activation of these cells and thereby reduces the immune response. This makes it an effective treatment for autoimmune disorders and certain types of cancer, where the immune response is overactive.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. It has been shown to reduce the activation of immune cells, which leads to a reduction in inflammation and tissue damage in autoimmune disorders. In cancer, TAK-659 has been found to inhibit the growth and proliferation of cancer cells, leading to tumor regression.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its specificity for BTK, Tec, and ITK kinases. This makes it an effective inhibitor of these kinases without affecting other signaling pathways. However, one of the limitations of TAK-659 is its poor solubility, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research on TAK-659. One area of research is the development of more potent and selective inhibitors of BTK, Tec, and ITK kinases. Another area of research is the identification of biomarkers that can predict the response to TAK-659 in patients with autoimmune disorders and cancer. Finally, the combination of TAK-659 with other therapies, such as immunotherapy and chemotherapy, is an area of research that holds great promise for the treatment of cancer.

Synthesis Methods

The synthesis of TAK-659 involves several steps. The first step is the preparation of N-(3-fluorophenyl)-4-methylbenzenesulfonamide, which is then reacted with N-(4-methylphenyl)glycine to form N~2~-(3-fluorophenyl)-N~1~-(4-methylphenyl)glycinamide. Finally, the reaction of N~2~-(3-fluorophenyl)-N~1~-(4-methylphenyl)glycinamide with methyl sulfone gives TAK-659.

Scientific Research Applications

TAK-659 has shown great potential in the treatment of various diseases, including cancer and autoimmune disorders. It has been found to be an effective inhibitor of several kinases, including BTK, Tec, and ITK. These kinases play a crucial role in the regulation of immune responses and are often overactive in autoimmune disorders and certain types of cancer. Therefore, TAK-659 has been studied extensively for its potential use in the treatment of these diseases.

properties

IUPAC Name

2-(3-fluoro-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-12-6-8-14(9-7-12)18-16(20)11-19(23(2,21)22)15-5-3-4-13(17)10-15/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNWGACDLCKNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3-fluorophenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

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